Cas no 1698319-74-2 (4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine)

4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
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- 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine
- 1698319-74-2
- EN300-1895432
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- インチ: 1S/C7H5BrN2S2/c8-6-1-4(2-11-6)5-3-12-7(9)10-5/h1-3H,(H2,9,10)
- InChIKey: KNKKBDAJSOZOPU-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CS1)C1=CSC(N)=N1
計算された属性
- 精确分子量: 259.90775g/mol
- 同位素质量: 259.90775g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 170
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 95.4Ų
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1895432-0.5g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1895432-1g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1895432-10g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1895432-1.0g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 1g |
$1515.0 | 2023-06-01 | ||
Enamine | EN300-1895432-0.1g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1895432-0.25g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1895432-0.05g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1895432-5g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1895432-2.5g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1895432-5.0g |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine |
1698319-74-2 | 5g |
$4391.0 | 2023-06-01 |
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amineに関する追加情報
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine: A Promising Compound in Medicinal Chemistry
4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine (CAS No. 1698319-74-2) is a versatile and intriguing compound that has garnered significant attention in the field of medicinal chemistry. This compound, characterized by its unique structural features, holds potential applications in various therapeutic areas, particularly in the development of novel drugs targeting specific biological pathways.
The core structure of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine consists of a thiazole ring substituted with a 5-bromothiophenyl group and an amino group. The presence of the bromine atom and the thiophene ring imparts unique chemical and biological properties to this molecule, making it an attractive candidate for further investigation.
Recent studies have highlighted the potential of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine in various biological contexts. For instance, research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent anti-inflammatory properties. The bromine substitution on the thiophene ring appears to enhance its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade. This finding suggests that 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine could be a valuable lead compound for the development of new anti-inflammatory drugs.
In addition to its anti-inflammatory effects, 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine has also shown promise in cancer research. Studies have demonstrated that this compound can selectively inhibit the growth of certain cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival. For example, a study published in Cancer Research reported that 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine effectively inhibited the PI3K/AKT pathway in breast cancer cells, leading to reduced cell viability and increased apoptosis.
The pharmacokinetic properties of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine have also been investigated. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its high oral bioavailability and low toxicity make it a promising candidate for further preclinical and clinical development.
In terms of synthetic accessibility, 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine can be synthesized through a series of well-established chemical reactions. The key steps involve the formation of the thiazole ring followed by substitution with the 5-bromothiophenyl group and subsequent functionalization to introduce the amino group. The synthetic route is robust and scalable, facilitating its production for both research and potential commercial applications.
The structural versatility of 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine also allows for easy modification to explore structure–activity relationships (SAR). By varying substituents on the thiophene ring or introducing additional functional groups on the thiazole ring, researchers can fine-tune the biological activity and pharmacological properties of this compound. This flexibility is crucial for optimizing lead compounds during drug discovery processes.
In conclusion, 4-(5-bromothiophen-3-yl)-1,3-thiazol-2-amine (CAS No. 1698319-74-2) is a promising compound with a wide range of potential applications in medicinal chemistry. Its unique structural features and favorable biological properties make it an attractive candidate for further investigation in areas such as anti-inflammatory therapy and cancer treatment. As research continues to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing drug discovery and development efforts.
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